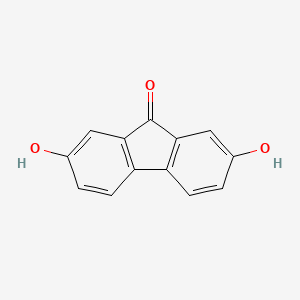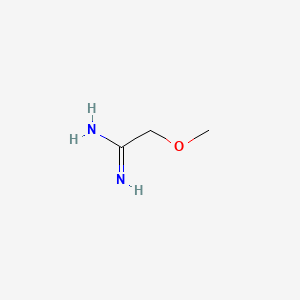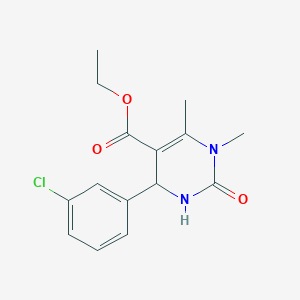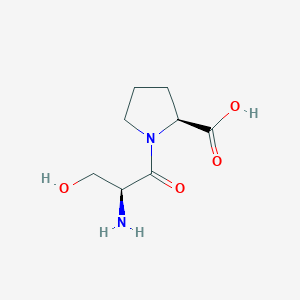
6-Methoxy-1-naphthoic acid
Overview
Description
6-Methoxy-1-naphthoic acid is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the sixth position and a carboxylic acid group (-COOH) at the first position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-1-naphthoic acid can be synthesized from methyl 6-methoxynaphthalene-1-carboxylate. The process involves the hydrolysis of the ester group to yield the carboxylic acid . Another method involves the reaction of 6-hydroxy-1-naphthoic acid with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to introduce the methoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-hydroxy-1-naphthoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, forming 6-methoxy-1-naphthylmethanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products
Oxidation: 6-Hydroxy-1-naphthoic acid.
Reduction: 6-Methoxy-1-naphthylmethanol.
Substitution: Various substituted naphthoic acids depending on the electrophile used.
Scientific Research Applications
6-Methoxy-1-naphthoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form ionic bonds with basic sites in target molecules, enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-naphthoic acid: Similar in structure but with the methoxy group at the first position and the carboxylic acid at the second position.
1-Naphthoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxy-1-naphthoic acid: Similar structure but with different positional isomerism.
Uniqueness
6-Methoxy-1-naphthoic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
6-methoxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZAWKSSADRYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403012 | |
| Record name | 6-Methoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36112-61-5 | |
| Record name | 6-Methoxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research focus regarding 6-methoxy-1-naphthoic acid in the provided abstract?
A1: The primary research focus, as indicated by the title "Synthesis of the this compound" [], is on the development of a method to synthesize this particular compound. The abstract does not delve into the applications, properties, or biological activity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)










